molecular formula C8H9FN4O2 B15376497 N-(2-Fluoroethyldiazenyl)-4-nitro-aniline CAS No. 78604-30-5

N-(2-Fluoroethyldiazenyl)-4-nitro-aniline

Cat. No.: B15376497
CAS No.: 78604-30-5
M. Wt: 212.18 g/mol
InChI Key: HTBGKQCYRJLMNQ-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyldiazenyl)-4-nitro-aniline (CAS 78604-30-5) is a chemical compound utilized for medicinal research and development purposes . As a diazenyl-functionalized nitroaniline, it belongs to a class of compounds that serve as key intermediates in organic synthesis. The structure incorporates both a nitroaniline moiety, which is a common building block in the synthesis of dyes and pharmaceuticals, and a fluoroethyldiazenyl functional group . The presence of the diazenyl (N=N) group suggests its potential applicability in the synthesis of more complex azo compounds, which are widely investigated for their colorant properties and potential biological activities . The 4-nitroaniline precursor is known to be used in the synthesis of active pharmaceutical ingredients (APIs) and various dyes . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

CAS No.

78604-30-5

Molecular Formula

C8H9FN4O2

Molecular Weight

212.18 g/mol

IUPAC Name

N-(2-fluoroethyldiazenyl)-4-nitroaniline

InChI

InChI=1S/C8H9FN4O2/c9-5-6-10-12-11-7-1-3-8(4-2-7)13(14)15/h1-4H,5-6H2,(H,10,11)

InChI Key

HTBGKQCYRJLMNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NCCF)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(2-Fluoroethyldiazenyl)-4-nitro-aniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C₈H₉FN₄O₂
  • Molecular Weight: 212.181 g/mol
  • CAS Number: 78604-33-8
  • Density: 1.36 g/cm³
  • Boiling Point: 313.7ºC at 760 mmHg
  • Flash Point: 143.5ºC

These properties make it a versatile candidate for various applications, particularly in pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds with nitroaniline moieties can exhibit significant antimicrobial properties. For example, 4-nitroaniline derivatives have been shown to possess antibacterial effects against various pathogens. The introduction of the diazenyl group in this compound may enhance these properties through mechanisms involving reactive oxygen species (ROS) generation or interference with microbial metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially making it a candidate for anticancer therapy.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

The biological activity of this compound is hypothesized to involve:

  • Nitro Group Reduction: The nitro group can be reduced to form reactive amines, which may interact with cellular macromolecules.
  • Diazenyl Group Reactivity: The diazenyl moiety may participate in redox reactions, potentially leading to oxidative stress in target cells.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various nitroaniline derivatives, including this compound. The study found that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Environmental Impact Assessment

Research has also indicated that compounds similar to this compound can have significant ecological effects. Toxicology assessments revealed that exposure to high concentrations could lead to neurotoxic effects in aquatic organisms, highlighting the need for careful environmental monitoring.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Application Reference
N-(2-Fluoroethyldiazenyl)-4-nitro-aniline* C₈H₈FN₅O₂ 241.18 Fluoroethyl, diazenyl, nitro Hypothesized catalytic/coordination roles -
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline C₈H₉FN₂O₃ 200.17 Hydroxyethyl, nitro Pharmaceutical intermediate synthesis
N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline C₁₆H₁₈N₄O₂ 298.34 Diethyl, diazenyl, nitro Dye/pigment component
2-Fluoro-N,N-dimethyl-4-phenyldiazenylaniline C₁₄H₁₄FN₃ 243.28 Dimethyl, diazenyl, fluoro Unknown (industrial intermediate)

*Hypothetical data inferred from analogs.

Key Observations:
  • Solubility and Stability : Hydroxyethyl substituents (e.g., in ) improve water solubility, whereas fluoroalkyl groups may enhance thermal stability.

Q & A

Basic: What are the standard synthetic protocols for N-(2-Fluoroethyldiazenyl)-4-nitro-aniline, and how can purity be optimized?

Answer:
The synthesis typically involves diazotization of 4-nitroaniline (HCl/NaNO₂ at 0–5°C) followed by coupling with 2-fluoroethylamine. Key parameters include:

  • pH control (1–2) to stabilize the diazonium intermediate.
  • Temperature maintenance (0–5°C) to prevent decomposition.
  • Solvent selection (e.g., DMF or ethanol) to enhance coupling efficiency.
    Purity is optimized via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol. Characterization requires FTIR (ν(N=N) ~1440 cm⁻¹) and ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 4.5–4.7 ppm for -CH₂F) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • FTIR : Identifies functional groups (e.g., N=N stretch, NO₂ symmetric/asymmetric vibrations).
  • ¹H/¹³C NMR : Resolves aromatic and fluoroethyl proton environments.
  • UV-Vis : Detects π→π* transitions in the azo-nitro system (λmax ~400–450 nm).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated vs. experimental).
    For crystalline samples, single-crystal X-ray diffraction (SHELX refinement) resolves bond lengths and angles .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent azo group degradation.
  • Thermal stability : Avoid temperatures >100°C due to potential exothermic decomposition.
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators.
    First-aid measures for skin contact include immediate washing with soap/water; inhalation requires fresh air and medical attention .

Advanced: How does the nitro group influence regioselectivity in electrophilic substitution reactions?

Answer:
The para-nitro group strongly deactivates the aromatic ring via electron withdrawal, directing electrophiles to the meta position. However, steric hindrance from the bulky 2-fluoroethyldiazenyl group can override electronic effects, leading to unexpected ortho substitution. Computational modeling (e.g., DFT at B3LYP/6-31G*) predicts charge distribution, while experimental validation uses competitive reaction studies monitored by HPLC .

Advanced: How can conflicting crystallographic and NMR data be reconciled for this compound?

Answer:
Discrepancies may arise from:

  • Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray).
  • Paramagnetic impurities : Filter samples through alumina or use deuterated solvents.
  • Tautomerism : Check for keto-enol or azo-hydrazone tautomers via variable-temperature NMR. Cross-validate with powder XRD and solid-state NMR .

Advanced: What strategies mitigate competing side reactions during diazotization?

Answer:

  • Low-temperature kinetics : Maintain 0–5°C to suppress diazonium salt decomposition.
  • Acid choice : HCl (vs. H₂SO₄) minimizes nitrosation byproducts.
  • Stoichiometric control : Use 1.05 equivalents of NaNO₂ to ensure complete diazotization.
    Monitor intermediates via in-situ UV-Vis (λmax ~300 nm for diazonium species) .

Advanced: How can computational methods predict biological activity against enzyme targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against targets (e.g., cytochrome P450) using flexible ligand/rigid receptor models.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with IC₅₀ values from in vitro assays. Validate with isothermal titration calorimetry (ITC) .

Advanced: What experimental designs resolve instability in aqueous media?

Answer:

  • pH-dependent stability studies : Use buffered solutions (pH 2–12) with HPLC monitoring.
  • Degradation product analysis : Identify hydrolysis byproducts (e.g., 4-nitroaniline) via LC-MS.
  • Co-solvent systems : Add DMSO (10–20% v/v) to enhance solubility and reduce hydrolysis rates .

Advanced: How do steric and electronic effects govern photophysical properties?

Answer:

  • Steric effects : The 2-fluoroethyl group increases molar absorptivity by restricting rotation (hyperchromic shift).
  • Electronic effects : The nitro group redshifts λmax by extending conjugation. Quantify via time-dependent DFT (TDDFT) and compare with experimental UV-Vis .

Advanced: What methodologies validate the compound’s role in catalytic cycles?

Answer:

  • Cyclic voltammetry : Identify redox peaks (e.g., nitro → nitroso reduction at −0.5 V vs. Ag/AgCl).
  • EPR spectroscopy : Detect radical intermediates during catalysis.
  • Isotopic labeling (¹⁵N) : Trace nitrogen transfer pathways in coupling reactions .

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